2-(3,5-Dimethylisoxazol-4-yl)ethanol

LogP TPSA Hydrogen Bonding

2-(3,5-Dimethylisoxazol-4-yl)ethanol (CAS 83467-34-9, molecular formula C₇H₁₁NO₂, MW 141.17) is a heterocyclic compound featuring a 3,5-dimethylisoxazole ring substituted at the 4-position with an ethanol group. This structure provides a versatile scaffold for medicinal chemistry and organic synthesis, with the isoxazole moiety serving as an acetyl-lysine (KAc) bioisostere capable of binding bromodomain-containing proteins such as BRD4.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 83467-34-9
Cat. No. B1316438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethylisoxazol-4-yl)ethanol
CAS83467-34-9
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CCO
InChIInChI=1S/C7H11NO2/c1-5-7(3-4-9)6(2)10-8-5/h9H,3-4H2,1-2H3
InChIKeyQVSACOUKYXVIGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethylisoxazol-4-yl)ethanol CAS 83467-34-9: A Core Intermediate for BRD4-Directed Epigenetic Inhibitors and Heterocyclic Building Blocks


2-(3,5-Dimethylisoxazol-4-yl)ethanol (CAS 83467-34-9, molecular formula C₇H₁₁NO₂, MW 141.17) is a heterocyclic compound featuring a 3,5-dimethylisoxazole ring substituted at the 4-position with an ethanol group . This structure provides a versatile scaffold for medicinal chemistry and organic synthesis, with the isoxazole moiety serving as an acetyl-lysine (KAc) bioisostere capable of binding bromodomain-containing proteins such as BRD4 [1]. The compound is commercially available as a research chemical, typically with a purity specification of ≥95% and in physical form as a liquid at ambient temperature .

Why In-Class Substitution with 2-(3,5-Dimethylisoxazol-4-yl)ethanol Analogues Fails: The Critical Role of the 4-Position Ethanol Group


Within the 3,5-dimethylisoxazole class, substitution patterns critically dictate both chemical reactivity and biological target engagement. For instance, the 4-position ethanol group of 2-(3,5-Dimethylisoxazol-4-yl)ethanol provides a distinct hydrogen bond donor and acceptor profile (1 H-bond donor, 3 H-bond acceptors) and a specific topological polar surface area (TPSA) of 46.3 Ų . This configuration supports a calculated LogP of 0.826, influencing solubility and membrane permeability in a manner that differs from 4-methyl, 4-ethyl, or 4-unsubstituted analogs [1]. Furthermore, while the 3,5-dimethylisoxazole core is a validated acetyl-lysine mimic, the nature of the 4-position substituent is essential for determining binding affinity and selectivity across the bromodomain family; generic substitution risks losing the specific hydrogen-bonding interactions that stabilize ligand-protein complexes observed in crystallographic studies [2].

Quantitative Differentiation Evidence for 2-(3,5-Dimethylisoxazol-4-yl)ethanol vs. Analogues


Physicochemical Differentiation: LogP, TPSA, and H-Bond Profile vs. Isoxazole Class Benchmarks

2-(3,5-Dimethylisoxazol-4-yl)ethanol exhibits a calculated LogP of 0.826 and a topological polar surface area (TPSA) of 46.3 Ų , with 1 hydrogen bond donor and 3 hydrogen bond acceptors . In comparison, the unsubstituted 3,5-dimethylisoxazole core lacks the ethanol group, resulting in significantly different hydrophilicity and hydrogen-bonding capacity. For example, a related 3,5-dimethylisoxazole derivative (OXFBD02) used as a BRD4 ligand was reported to have a LogP of 1.8 [1], indicating that the ethanol substituent in the target compound markedly increases polarity. This specific balance of hydrophilicity (LogP ~0.83) and moderate TPSA positions the compound as a more polar building block relative to its non-polar isoxazole counterparts.

LogP TPSA Hydrogen Bonding Drug-likeness

Biological Activity: BRD4 Inhibition (IC50) vs. Benchmark BRD4 Inhibitor Lead Compound

In the context of bromodomain inhibition, 2-(3,5-Dimethylisoxazol-4-yl)ethanol has been reported to exhibit an IC50 value of approximately 5 μM against BRD4 in a biochemical assay . While this potency is in the micromolar range, it serves as a benchmark for the core 3,5-dimethylisoxazole scaffold. In contrast, an optimized derivative, OXFBD04 (a 3-pyridyl-substituted 3,5-dimethylisoxazole), demonstrates a significantly improved BRD4(1) IC50 of 166 nM [1]. This quantitative difference highlights the impact of structural elaboration beyond the simple ethanol-substituted core. The target compound therefore provides a baseline activity for structure-activity relationship (SAR) studies, and its activity is consistent with the class-level micromolar inhibition reported for other unoptimized 3,5-dimethylisoxazole derivatives (e.g., compound 4d with IC50 <5 μM for BRD4(1) and BRD2(1)) [2].

BRD4 Bromodomain Epigenetics IC50

Synthetic Utility: Regioselective [3+2] Cycloaddition Access vs. Alternative Isoxazole Syntheses

2-(3,5-Dimethylisoxazol-4-yl)ethanol can be synthesized via a [3+2] cycloaddition reaction between alkynyldimethylsilyl ethers and aryl or alkyl nitrile oxides . This route proceeds under mild conditions and provides a regioselective entry to the desired 4-substituted isoxazole. In contrast, alternative synthetic approaches, such as condensation of β-ketoesters with hydroxylamine, often yield mixtures of 3,5-disubstituted isoxazoles with less control over substitution at the 4-position. The [3+2] cycloaddition method offers a more precise and scalable route to the target compound, which is advantageous for obtaining high-purity material for biological assays. The target compound's ethanol group also serves as a versatile handle for further derivatization, including oxidation to the corresponding aldehyde or carboxylic acid [1], enabling access to a wider range of functionalized isoxazole scaffolds compared to non-functionalized or differently substituted analogs.

Isoxazole Synthesis [3+2] Cycloaddition Nitrile Oxide Regioselectivity

Optimal Application Scenarios for 2-(3,5-Dimethylisoxazol-4-yl)ethanol in Drug Discovery and Chemical Synthesis


Baseline Compound for BRD4 Bromodomain Inhibitor SAR Studies

Given its reported micromolar IC50 against BRD4 and the established role of 3,5-dimethylisoxazoles as acetyl-lysine mimics [1], 2-(3,5-Dimethylisoxazol-4-yl)ethanol serves as an ideal starting point for structure-activity relationship (SAR) investigations. Researchers can use this compound as a reference to evaluate the potency gains achieved by introducing various substituents at the ethanol oxygen or by elaborating the isoxazole core. Its moderate activity provides a clear baseline for assessing improvements in binding affinity, as demonstrated by optimized derivatives like OXFBD04 (IC50 = 166 nM) [2].

Polar Building Block for Fragment-Based Drug Discovery (FBDD)

With a LogP of 0.826 and a TPSA of 46.3 Ų , 2-(3,5-Dimethylisoxazol-4-yl)ethanol offers a favorable balance of hydrophilicity and hydrogen-bonding capacity. This profile makes it a suitable fragment for fragment-based drug discovery, where polar fragments are often desirable for improving solubility and reducing non-specific binding. The primary alcohol group can be readily derivatized to probe additional interactions with target proteins, while the isoxazole core provides a validated pharmacophore for epigenetic targets [1].

Key Intermediate for the Synthesis of 4-Functionalized Isoxazole Derivatives

The ethanol group of 2-(3,5-Dimethylisoxazol-4-yl)ethanol can be oxidized to the corresponding aldehyde or carboxylic acid, or converted into various esters, ethers, and amines . This versatility makes it a strategic intermediate for synthesizing a diverse array of 4-functionalized isoxazole derivatives. The [3+2] cycloaddition route to the parent compound [2] ensures regioselective access to the 4-substituted isomer, which is crucial for preparing compound libraries with consistent substitution patterns for biological screening.

Epigenetic Tool Compound for Target Validation Studies

As a bromodomain-binding ligand, 2-(3,5-Dimethylisoxazol-4-yl)ethanol can be employed as a tool compound to investigate the role of BRD4 and related BET proteins in cellular processes . Its micromolar potency makes it suitable for initial target engagement studies and for validating the specificity of more potent inhibitors. When used in conjunction with crystallographic data from related 3,5-dimethylisoxazole ligands [1], it can help elucidate key binding interactions and guide the design of selective bromodomain inhibitors.

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